molecular formula C9H10ClN3 B8099871 N'-Quinolin-8-YL-hydrazinium, chloride

N'-Quinolin-8-YL-hydrazinium, chloride

Cat. No.: B8099871
M. Wt: 195.65 g/mol
InChI Key: IBUQWIREEMZFJG-UHFFFAOYSA-N
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Description

N'-Quinolin-8-YL-hydrazinium, chloride is a chemical compound with the molecular formula C9H10ClN3 and a molecular weight of 195.65 g/mol. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

    Types of Reactions:

    • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

    • Reduction: It can also be reduced to form different reduced derivatives.

    • Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

    Major Products Formed:

    • Oxidation Products: Quinoline derivatives with higher oxidation states.

    • Reduction Products: Hydrazine derivatives with reduced functional groups.

    • Substitution Products: Substituted quinoline and hydrazine derivatives.

    Scientific Research Applications

    N'-Quinolin-8-YL-hydrazinium, chloride is used in various scientific research applications:

    • Chemistry: It serves as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

    Mechanism of Action

    The mechanism by which N'-Quinolin-8-YL-hydrazinium, chloride exerts its effects depends on the specific application. In general, the compound interacts with molecular targets and pathways involved in various biological processes. For example, in drug discovery, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

    Comparison with Similar Compounds

    N'-Quinolin-8-YL-hydrazinium, chloride is similar to other quinoline derivatives and hydrazine compounds. its unique structure and properties make it distinct in terms of reactivity and applications. Some similar compounds include:

    • Quinoline: A basic nitrogen-containing heterocyclic aromatic compound.

    • Hydrazine: A simple inorganic compound with the formula N2H4.

    • Quinolin-8-ol: A hydroxylated derivative of quinoline.

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    Properties

    IUPAC Name

    quinolin-8-ylhydrazine;hydrochloride
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H9N3.ClH/c10-12-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6,12H,10H2;1H
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IBUQWIREEMZFJG-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC2=C(C(=C1)NN)N=CC=C2.Cl
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H10ClN3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    195.65 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    91004-61-4
    Record name Quinoline, 8-hydrazinyl-, hydrochloride (1:2)
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=91004-61-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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